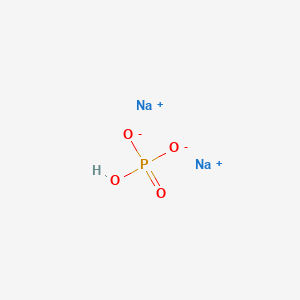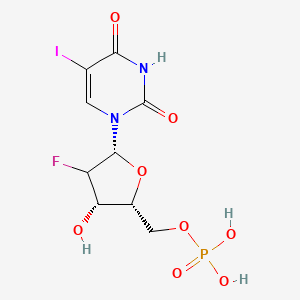
Adipokinetic Hormone (Anax Imperator Mauricianus)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Adipokinetic Hormone (Anax Imperator Mauricianus) is a metabolic neuropeptide that mediates the mobilization of energy substrates in many insects . It is a peptide hormone formed from 10 amino acids . The molecular formula is C45H59N11O12 and it has a molecular weight of 946.02 .
Synthesis Analysis
Adipokinetic hormones (AKHs) are essential for increased lipid metabolism and fecundity in response to certain infections in insects . Knockdown of AKH and its receptor not only results in triacylglycerol accumulation and a decline of glycogen, but also significantly decreases fecundity .Chemical Reactions Analysis
AKH canonically functions through selective binding to a specific receptor which ultimately leads to elevated activity of the glycogen phosphorylase enzyme and triglyceride lipases . This facilitates the mobilization of carbohydrate and lipid stores from the fat body .Physical And Chemical Properties Analysis
The molecular formula of Adipokinetic Hormone (Anax Imperator Mauricianus) is C45H59N11O12 and it has a molecular weight of 946.02 .Mechanism of Action
Adipokinetic hormones (AKHs) are metabolic neuropeptides, mediating mobilization of energy substrates in many insects . After AKH was identified in cockroaches, locust AKH was inserted into a cockroach. A similar increase in lipid mobilization was observed . Conversely, cockroach AKH led to similar activity within a locust .
Future Directions
Adipokinetic hormones (AKHs) have become an important area of study, particularly in insect crop pests and insects that act as intermediate or vector hosts for parasites that can affect humans or animals . Information about the 3D structure and binding mode of Anoga-HrTH to its receptor are vital for the design of suitable mimetics which can act as insecticides .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Adipokinetic Hormone (Anax Imperator Mauricianus) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of resin with coupling reagent", "Addition of Fmoc-protected amino acid to resin", "Removal of Fmoc group with base", "Coupling of next Fmoc-protected amino acid", "Repeat until desired peptide sequence is obtained", "Cleavage of peptide from resin with cleavage reagent", "Purification of crude peptide" ] } | |
CAS RN |
154512-22-8 |
Molecular Formula |
C₄₅H₅₉N₁₁O₁₂ |
Molecular Weight |
946.02 |
synonyms |
5-oxo-L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-seryl-L-prolyl-L-seryl-L-Tryptophanamide; Chromatophorotropin, red-pigment-concentrating (Pandalus borealis) 2-L-valine-7-L-serine-; 1686: PN: US20040102389 SEQID: 10049 claimed protein; Adipokine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)
![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)
